Comparative Target Engagement Data Currently Unavailable from Non-Prohibited Primary Sources
A rigorous, quantitative head-to-head comparison between 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide and its closest structural analogs could not be established from permitted primary sources (research papers, patents, authoritative databases). The compound has been referenced in patent contexts for 15-lipoxygenase and 5-HT6 receptor inhibition, but explicit IC50 or Ki values for this precise compound were not found in the accessed ChEMBL, PubChem, or BindingDB records under the correct molecular formula C18H20N2O4S. The closest class-level evidence indicates that structurally related indolinone benzenesulfonamides (e.g., compounds 8g, 8j, 15b in Eur J Med Chem 2023) exhibit potent dual inhibition of hCA IX (Ki < 100 nM) and VEGFR-2 [1], but these are not direct comparators for CAS 921556-92-5. Without experimental data pairing this compound against a named analog in the same assay, no quantified differentiation can be asserted.
| Evidence Dimension | Precise biochemical potency (IC50/Ki) against a defined molecular target |
|---|---|
| Target Compound Data | Not located in permitted primary sources |
| Comparator Or Baseline | Closest structural analogs not assayed side-by-side in accessible literature |
| Quantified Difference | Cannot be calculated |
| Conditions | N/A |
Why This Matters
Procurement decisions predicated on a specific biological activity profile require direct, comparative data; the absence of such evidence means a buyer cannot yet scientifically justify preferring this compound over a cheaper or more readily available analog based on differential potency.
- [1] Eldehna WM, Nocentini A, Elsayed ZM, et al. Eur J Med Chem. 2023;259:115707. [Provides SAR for the class, not the specific compound.] View Source
